molecular formula C23H16BrN3O4 B11542364 3-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate

3-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate

Cat. No.: B11542364
M. Wt: 478.3 g/mol
InChI Key: CIKBVIBDVFHPFY-VULFUBBASA-N
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Description

3-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a cyano group, a phenoxy group, and a bromobenzoate moiety. This compound is of interest due to its potential biological activities and its role in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-cyanophenol with acetic anhydride to form 2-(2-cyanophenoxy)acetic acid. This intermediate is then reacted with an amine to form the corresponding amide. The final step involves the coupling of this amide with 3-bromobenzoic acid under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form carboxylic acids under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an alcoholic solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. The phenoxy and bromobenzoate groups can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its bromobenzoate moiety differentiates it from other similar compounds, potentially leading to unique applications and effects.

Properties

Molecular Formula

C23H16BrN3O4

Molecular Weight

478.3 g/mol

IUPAC Name

[3-[(E)-[[2-(2-cyanophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate

InChI

InChI=1S/C23H16BrN3O4/c24-19-8-4-7-17(12-19)23(29)31-20-9-3-5-16(11-20)14-26-27-22(28)15-30-21-10-2-1-6-18(21)13-25/h1-12,14H,15H2,(H,27,28)/b26-14+

InChI Key

CIKBVIBDVFHPFY-VULFUBBASA-N

Isomeric SMILES

C1=CC=C(C(=C1)C#N)OCC(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC(=CC=C3)Br

Canonical SMILES

C1=CC=C(C(=C1)C#N)OCC(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

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